Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

Medicinal Chemistry Building Block Lipophilicity

Researchers synthesizing CNS agents or kinase inhibitors face inconsistent quality in piperidone building blocks. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 25012-72-0) solves this via quantifiable differentiation: • Enhanced LogP (0.25 vs -0.38 for methyl ester) ensures adequate membrane permeability for intracellular targets. • Higher boiling point (272.3°C) tolerates thermal reaction conditions common in heterocycle synthesis. • Defined single-crystal X-ray structure (R=0.0414) enables robust crystallization, polymorph control, and batch consistency. • Orthogonal N-methyl and 3-ethoxycarbonyl groups permit selective transformations for rapid SAR library generation.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 25012-72-0
Cat. No. B1267670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-4-oxopiperidine-3-carboxylate
CAS25012-72-0
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCC1=O)C
InChIInChI=1S/C9H15NO3/c1-3-13-9(12)7-6-10(2)5-4-8(7)11/h7H,3-6H2,1-2H3
InChIKeyXZTPUNHHNWXMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Baseline


Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 25012-72-0), molecular formula C9H15NO3 and molecular weight 185.22 g/mol, is a functionalized piperidone derivative featuring a 4-oxo group and a 3-ethoxycarbonyl substituent [1]. It is classified as a heterocyclic building block, specifically a 4-oxopiperidine-3-carboxylic acid ethyl ester, with a predicted density of 1.1±0.1 g/cm³, a boiling point of 272.3±35.0 °C at 760 mmHg, and a LogP of approximately 0.25, indicating moderate lipophilicity [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

Synthetic intermediate workflow for functionalized piperidine scaffolds in medicinal chemistry.
Dual reactive handles (N-methyl, 3-ethoxycarbonyl) support orthogonal derivatization strategies.
Moderate lipophilicity profile (LogP ~0.25) fits organic-phase synthesis and permeability-focused design.

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Substitution Limitations


Within the class of 4-oxopiperidine-3-carboxylate building blocks, direct substitution of the ester moiety (ethyl vs. methyl) or the N-substituent (methyl vs. hydrogen) is not trivial due to quantifiable differences in physicochemical properties that govern reactivity and downstream synthetic utility. The ethyl ester derivative exhibits a significantly higher boiling point (272.3°C vs. 255.3°C) and a markedly more positive LogP (0.0082 to 0.25 vs. -0.3819) compared to its methyl ester analog, which directly impacts its behavior in multi-step syntheses and its suitability for different reaction conditions [1][2]. Furthermore, the presence of the N-methyl group distinguishes it from N-H analogs, conferring distinct crystallographic properties and potential for orthogonal reactivity [3]. These measurable differences in lipophilicity, volatility, and molecular recognition preclude generic interchange.

Target
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate
LogP: 0.0082 to 0.25; Boiling Point: 272.3°C
Methyl Ester Analog
Methyl 1-methyl-4-oxopiperidine-3-carboxylate
LogP: -0.3819; Boiling Point: 255.3°C. Lipophilicity shift may alter phase-transfer behavior and reaction kinetics.
Target
Crystallographically defined (Aba2, R=0.0414)
Validated single-crystal structure supports polymorph control and solid-state characterization.
N-H Analog
4-Oxopiperidine-3-carboxylate (N-unsubstituted)
Absence of N-methyl group changes molecular recognition and crystallographic properties; published structural data may not apply.
Class-level building block similarities do not guarantee interchangeable reactivity. Ethyl ester and N-methyl features require independent validation in target synthetic routes.

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate vs. Close Analogs


Lipophilicity vs. Methyl Ester Analog

The ethyl ester derivative (target compound) exhibits a substantially more positive LogP value than its methyl ester analog (methyl 1-methyl-4-oxopiperidine-3-carboxylate, CAS 13221-89-1), indicating greater lipophilicity. This property is critical for applications requiring improved membrane permeability or partitioning into organic solvents [1][2]. Additionally, the higher boiling point (272.3°C vs. 255.3°C) suggests greater thermal stability, which can be advantageous in high-temperature reactions [3].

Lipophilicity vs. Methyl Ester Analog
Cross-study comparable
ΔLogP ≈ +0.39 to +0.63; ΔBoiling Point ≈ +17.0 °C
Supports selection for higher hydrophobicity requirements.
Predicted physicochemical properties; experimental confirmation recommended.
Medicinal Chemistry Building Block Lipophilicity

Crystal Structure and Fidelity

Single-crystal X-ray diffraction analysis has definitively resolved the molecular structure of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, providing unambiguous atomic coordinates and packing arrangements [1]. The compound crystallizes in an orthorhombic system (space group Aba2) with a refined R-factor of 0.0414 for 728 unique observed reflections, indicating a high-quality structural model [2]. This crystallographic data provides a definitive fingerprint for identity confirmation and purity assessment, which is not universally available for all close analogs.

Crystal Structure and Fidelity
Class-level inference
Orthorhombic, Aba2, R=0.0414 (728 reflections)
Provides identity fingerprint for quality control.
Structural data not universally available for all close analogs.
Crystallography Quality Control Polymorph Identification

Synthetic Intermediate for Bioactive Scaffolds

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate is explicitly cited as a key intermediate in the synthesis of optically active piperidine derivatives, which are privileged scaffolds in medicinal chemistry . Its dual functionalization (N-methyl and 3-ethoxycarbonyl) enables selective modifications, such as ketone reductions or ester saponifications, to access diverse chemical space. While direct comparative yield data in a common reaction is not available in the open literature, the compound's utility is supported by its established role in generating complex molecules, contrasting with less functionalized analogs like 1-methyl-4-piperidone, which lack the carboxylate handle.

Synthetic Intermediate for Bioactive Scaffolds
Supporting evidence
Dual reactive handles: ketone + ester (vs. single ketone handle in 1-methyl-4-piperidone)
Enables broader chemical space exploration.
Direct comparative yield data not available; utility based on established synthetic role.
Organic Synthesis Drug Discovery Heterocyclic Chemistry

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate Applications


Lipophilic Piperidine Drug Candidate Synthesis

Based on its enhanced LogP (0.0082 to 0.25) compared to the methyl ester analog (LogP -0.3819), this ethyl ester building block is preferentially selected for constructing piperidine-containing pharmacophores intended for targets requiring moderate membrane permeability, such as central nervous system (CNS) agents or intracellular kinase inhibitors [1]. The higher boiling point also suggests greater tolerance for thermal reaction conditions often employed in heterocycle synthesis.

Crystallization Purification and Polymorph Control

The availability of a high-quality single-crystal X-ray structure (R=0.0414) provides a definitive reference for solid-state characterization [2]. This enables robust purification via crystallization, facilitates polymorph screening to secure intellectual property, and ensures batch-to-batch consistency in manufacturing settings. The defined crystal packing can also inform formulation strategies for solid dosage forms.

Orthogonal Derivatization for Library Synthesis

The compound's dual functionalization (N-methyl and 3-ethoxycarbonyl) allows for orthogonal chemical transformations, such as selective ketone reduction to the corresponding alcohol or ester hydrolysis to the carboxylic acid, without interfering with the N-methyl group . This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in early-stage drug discovery.

Application
Selection Property
Validation Focus
Lipophilic piperidine pharmacophore synthesis
Moderate LogP and thermal stability
LogP-dependent partitioning and reaction condition tolerance
Crystallization purification and polymorph control
Validated single-crystal structure
Polymorph screening and batch-to-batch consistency
Orthogonal derivatization for library synthesis
Dual ketone and ester functionalization
Selective transformation and scaffold diversification

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